Product packaging for Z-D-Lys(Boc)-ONp(Cat. No.:)

Z-D-Lys(Boc)-ONp

Cat. No.: B1516674
M. Wt: 501.5 g/mol
InChI Key: XBMRVOHLFIZDDV-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-D-Lys(Boc)-ONp is a useful research compound. Its molecular formula is C25H31N3O8 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N3O8 B1516674 Z-D-Lys(Boc)-ONp

Properties

Molecular Formula

C25H31N3O8

Molecular Weight

501.5 g/mol

IUPAC Name

(4-nitrophenyl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m1/s1

InChI Key

XBMRVOHLFIZDDV-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

sequence

X

Origin of Product

United States

Fundamental Principles of Activated Esters in Peptide Chemistry

Historical Context of Activated Esters in Peptide Synthesis Methodologies

The history of chemical peptide synthesis dates back to the early 20th century, with Emil Fischer's synthesis of the dipeptide glycylglycine (B550881) in 1901 marking the beginning of this field. nih.gov Early methods were laborious, but the introduction of the first reversible Nα-protecting group, the carbobenzoxy (Cbz or Z) group, by Max Bergmann and Leonidas Zervas in 1932 was a revolutionary step. nih.gov This allowed for the stepwise and controlled elongation of peptide chains in what became known as "classical" or solution-phase synthesis. nih.gov

The core challenge in peptide synthesis is the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another. wikipedia.org The direct condensation of these two groups is thermodynamically unfavorable. To overcome this, the carboxyl group must be "activated" to make it more susceptible to nucleophilic attack. libretexts.orghepatochem.com This led to the development of various coupling reagents. The concept of using activated esters, where the carboxyl group is converted into a more reactive ester, became a key strategy. Among the various types of activated esters developed, p-nitrophenyl esters (ONp) proved to be valuable tools in peptide synthesis. publish.csiro.aupublish.csiro.au The development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s further transformed the field, allowing for the rapid and automated assembly of peptides on a solid resin support. nih.govwikipedia.org Both solution-phase and solid-phase methods rely heavily on the fundamental principles of carboxyl activation and the use of protecting groups. wikipedia.orgsterlingpharmasolutions.com

Chemical Rationale for Carboxyl Group Activation in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is an uphill energetic process. A primary obstacle is that the amine, being basic, will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To facilitate amide bond formation, the carboxyl group's hydroxyl (-OH) must be converted into a better leaving group. hepatochem.com This process is known as carboxyl group activation.

p-Nitrophenyl Esters as Activated Amino Acid Derivatives

p-Nitrophenyl esters (ONp esters) are a well-established class of activated esters used in peptide synthesis. publish.csiro.auresearchgate.net In these derivatives, the carboxyl group of an N-protected amino acid is esterified with p-nitrophenol. The high reactivity of these esters stems from the electron-withdrawing nature of the p-nitrophenyl group.

The nitro group (-NO₂) at the para position of the phenyl ring strongly withdraws electron density from the ester's carbonyl carbon via resonance and inductive effects. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amino group of another amino acid. mdpi.com Furthermore, the p-nitrophenoxide ion is a relatively stable, weakly basic leaving group due to resonance stabilization of the negative charge, which further promotes the reaction. nih.gov These esters are often crystalline, stable solids that can be prepared, isolated, and stored before use in a coupling step. publish.csiro.aupublish.csiro.au

Mechanistic Understanding of p-Nitrophenyl Ester Aminolysis

The reaction of a p-nitrophenyl ester with an amine, known as aminolysis, is the key step in forming the peptide bond. The mechanism is generally understood to proceed through a two-step, addition-elimination pathway involving a tetrahedral intermediate. cdnsciencepub.com

Nucleophilic Attack: The nitrogen atom of the free amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated ester. This leads to the formation of a transient, high-energy tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate then collapses. The p-nitrophenoxide anion is expelled as a leaving group, and the new amide (peptide) bond is formed.

Kinetic studies in aprotic solvents like chlorobenzene (B131634) or diethyl ether have shown that the reaction can be second-order with respect to the amine. cdnsciencepub.comrsc.org This suggests that a second molecule of the amine can act as a general base catalyst, facilitating the deprotonation of the attacking amine in the transition state and/or assisting in the departure of the leaving group. cdnsciencepub.com In other solvents, such as acetonitrile (B52724), the reaction may follow a simpler rate law that is first-order in both the ester and the amine. rsc.org

Factors Influencing Reactivity and Selectivity of p-Nitrophenyl Esters

Several factors can influence the rate and outcome of the aminolysis of p-nitrophenyl esters:

Solvent: The solvent can have a significant effect on the reaction mechanism and rate. In non-hydroxylic, aprotic solvents like diethyl ether, catalysis by a second amine molecule is prominent, whereas in acetonitrile, this catalytic pathway is less significant. rsc.org The ability of solvents to form complexes with reactants can also alter reactivity and selectivity. masterorganicchemistry.com

Steric Hindrance: The structure of both the amino acid ester and the reacting amine can impact the reaction rate. Steric bulk near the reacting centers (the carbonyl carbon of the ester and the nitrogen of the amine) can hinder the approach of the nucleophile, slowing the reaction. rsc.org

Electronic Effects: The reactivity of the ester is highly dependent on the electron-withdrawing power of the phenol (B47542) group. The p-nitrophenyl group is a potent activator. mdpi.com Substituents on the acyl portion of the ester can also influence reactivity. rsc.org

Amine Basicity and Nucleophilicity: The nature of the attacking amine is crucial. While a more basic amine is generally a better nucleophile, the relationship is not always straightforward and can be influenced by steric factors and the solvent environment. rsc.org

Orthogonal Protecting Group Strategies in Solution and Solid-Phase Peptide Synthesis

Modern peptide synthesis, especially of complex molecules, relies on the concept of orthogonal protection. biosynth.com Orthogonality in this context refers to the use of multiple distinct classes of protecting groups within the same molecule, where each class can be removed by a specific chemical reaction or condition without affecting the other classes of protecting groups. biosynth.comfiveable.me This strategy allows for the selective deprotection of a specific functional group for modification while others remain protected. fiveable.me

This principle is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS). biosynth.com For example, in SPPS, a temporary protecting group is used for the α-amino group of the growing peptide chain, which must be removed before each coupling cycle. Concurrently, permanent protecting groups are used for the reactive side chains of certain amino acids. These side-chain protecting groups must remain intact throughout the entire chain assembly and are only removed at the final cleavage step. biosynth.comiris-biotech.de

A common orthogonal scheme in SPPS is the Fmoc/tBu strategy. iris-biotech.de The Nα-Fmoc group is temporary and is removed by a base (e.g., piperidine), while the side-chain protecting groups (like t-butyl, tBu) are permanent and are removed by a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin. iris-biotech.de The ability to selectively remove one type of group in the presence of another is the essence of orthogonality.

Benzyloxycarbonyl (Z) Protection of Alpha-Amines in Peptide Chemistry

The benzyloxycarbonyl (Z or Cbz) group is a historically significant and widely used protecting group for amines, particularly the α-amino group of amino acids. ontosight.aibachem.com Introduced by Bergmann and Zervas in 1932, it was the first widely adopted reversible protecting group and formed the basis of classical solution-phase peptide synthesis for decades. nih.govwikipedia.org

The Z-group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (also called benzyl chlorocarbonate or Z-Cl) under basic conditions. wikipedia.org The Z-group effectively deactivates the amine's nucleophilicity. libretexts.org It is stable to the basic conditions used for saponification of methyl or ethyl esters and to the mildly acidic conditions that can be used to remove other protecting groups like Boc.

The Z-group is considered quasi-orthogonal to acid-labile groups like Boc and tBu. While both Z and Boc are cleaved by acid, their lability differs significantly. The Z-group is stable to the mild acids used to remove Boc (like TFA), but it can be removed under harsher conditions, such as with strong acid (e.g., HBr in acetic acid) or, more commonly and mildly, by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). bachem.compeptide.comontosight.ai This differential stability allows for its selective use alongside other protecting groups in complex synthetic strategies. peptide.com

Data Tables

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationStructureIntroduction ReagentCleavage ConditionsOrthogonal To
Benzyloxycarbonyl Z, CbzBenzyl-O-(C=O)-Benzyl ChloroformateCatalytic Hydrogenolysis (H₂/Pd); Strong Acid (HBr/AcOH)Fmoc (base-labile); tBu (mild acid-labile)
tert-Butoxycarbonyl Boc(CH₃)₃C-O-(C=O)-Di-tert-butyl dicarbonate (B1257347)Mild Acid (e.g., Trifluoroacetic Acid, TFA)Fmoc (base-labile); Z (hydrogenolysis)
9-Fluorenylmethoxycarbonyl FmocFluorenyl-CH₂-O-(C=O)-Fmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Boc (acid-labile); Z (hydrogenolysis); tBu (acid-labile)

This table summarizes key features of the most common amine protecting groups used in peptide synthesis, highlighting the conditions for their removal which forms the basis of orthogonal strategies. nih.govbiosynth.comiris-biotech.debachem.compeptide.com

tert-Butoxycarbonyl (Boc) Protection of Epsilon-Amines of Lysine (B10760008)

Lysine is a dibasic amino acid, meaning it contains two amino groups: the α-amino group at the backbone and the ε-amino group on its side chain. openaccesspub.org During peptide synthesis, the reactive ε-amino group must be "protected" to prevent it from forming unwanted peptide bonds or participating in other side reactions. openaccesspub.org The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for this purpose. openaccesspub.orgontosight.ai

The selection of a protecting group is governed by the principle of orthogonality, which dictates that different protecting groups within the same molecule should be removable under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis. biosynth.comfiveable.meiris-biotech.de In the context of a molecule like Z-D-Lys(Boc)-ONp, three different functionalities are controlled:

α-Amino Protection (Z-group): The benzyloxycarbonyl (Z) group protects the α-amine. It is stable to the conditions used for Boc removal but can be cleaved by catalytic hydrogenation or strong acids like HBr in acetic acid. biosynth.com

ε-Amino Protection (Boc-group): The Boc group is stable under the basic and nucleophilic conditions often used during peptide coupling. organic-chemistry.org It is, however, labile to moderately acidic conditions, typically being removed with trifluoroacetic acid (TFA). openaccesspub.orggoogle.com This differential acid sensitivity between the Z and Boc groups is a concept known as "quasi-orthogonality". biosynth.com

Carboxyl Activation (ONp-ester): The p-nitrophenyl ester facilitates the coupling reaction and is consumed in the process, forming a new peptide bond. sci-hub.std-nb.info

Synthetic Methodologies for Z D Lys Boc Onp

Precursor Synthesis of Z-D-Lys(Boc)-OH

The foundational step in the synthesis of Z-D-Lys(Boc)-ONp is the preparation of its precursor, Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine, or Z-D-Lys(Boc)-OH. This involves the selective and differential protection of the two amino groups of D-lysine.

Strategies for Differential Protection of D-Lysine

The synthesis of Z-D-Lys(Boc)-OH requires a strategic approach to differentiate the α-amino and ε-amino groups of the D-lysine side chain. A common and effective strategy begins with a pre-protected lysine (B10760008) derivative, typically with the α-amino group already blocked. A frequently employed starting material is Nα-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH). This precursor ensures that the subsequent introduction of the tert-butyloxycarbonyl (Boc) group occurs specifically at the ε-amino position.

The choice of protecting groups is paramount. The benzyloxycarbonyl (Z) group is typically introduced using benzyl (B1604629) chloroformate and is stable under the basic conditions required for the subsequent Boc protection. It is readily removable by catalytic hydrogenation. The Boc group, introduced via di-tert-butyl dicarbonate (B1257347) (Boc)₂O, is stable to the conditions used for peptide coupling but can be selectively cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonality is fundamental to its utility in stepwise peptide synthesis.

Optimization of Protecting Group Introduction and Purification

The introduction of the Boc group onto the ε-amino function of Z-D-Lys-OH is a well-established procedure. The reaction is typically carried out in a mixed solvent system, such as aqueous tetrahydrofuran (B95107) (THF), in the presence of a base like sodium bicarbonate (NaHCO₃). The base is crucial for deprotonating the ε-ammonium group, rendering the ε-amino group nucleophilic for attack on the (Boc)₂O reagent.

A reported synthetic protocol details the reaction of Z-D-Lys-OH with 1.1 equivalents of (Boc)₂O in a 1:1 mixture of THF and water, with sodium bicarbonate as the base. The reaction proceeds overnight at room temperature. Optimization of this step involves ensuring complete reaction, which can be monitored by thin-layer chromatography (TLC), and then careful workup to isolate the desired product.

Purification is critical to obtaining Z-D-Lys(Boc)-OH of high purity, which is essential for the subsequent esterification step. Following the reaction, the THF is typically removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 3 using an acid such as 1N HCl. This protonates the carboxylic acid, causing the product to precipitate or allowing it to be extracted into an organic solvent like ethyl acetate (B1210297) (EtOAc). The organic extracts are then washed with brine, dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄), and concentrated in vacuo. This process effectively removes unreacted starting materials and water-soluble byproducts. A reported yield for this procedure is 92%, affording the product as a white solid. rsc.org

ParameterConditionPurpose
Starting MaterialZ-D-Lys-OHProvides pre-protected α-amino group.
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)Introduces the Boc protecting group.
SolventTetrahydrofuran (THF) / Water (1:1)Solubilizes both the amino acid and reagents.
BaseSodium Bicarbonate (NaHCO₃)Deprotonates the ε-amino group for reaction.
Reaction TimeOvernightAllows for completion of the reaction.
PurificationAcidification and ExtractionIsolates the carboxylic acid product.

Conversion to the p-Nitrophenyl Ester: Synthesis of this compound

With the precursor Z-D-Lys(Boc)-OH in hand, the next stage is its conversion into an active ester to facilitate peptide bond formation. The p-nitrophenyl (ONp) ester is a classic choice, as its formation is straightforward, and the release of the p-nitrophenolate ion during coupling can be monitored spectrophotometrically.

Active Ester Formation Protocols for Amino Acid Derivatives

The most common method for the synthesis of p-nitrophenyl esters from N-protected amino acids is through carbodiimide-mediated coupling. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this transformation. nih.govresearchgate.net The reaction mechanism involves the activation of the carboxylic acid group of Z-D-Lys(Boc)-OH by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then subjected to nucleophilic attack by the hydroxyl group of p-nitrophenol.

The general protocol involves dissolving the N-protected amino acid and p-nitrophenol in a suitable anhydrous solvent, such as ethyl acetate or dichloromethane (B109758) (DCM). The solution is typically cooled in an ice bath before the addition of DCC. The reaction is then allowed to proceed, often by stirring overnight at room temperature. A significant byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be largely removed by filtration. peptide.comresearchgate.net

Alternative reagents for this transformation include p-nitrophenyl trifluoroacetate, which can form the active ester via an ester-exchange reaction. researchgate.net

Yield and Purity Optimization in this compound Synthesis

Optimizing the yield and purity in the synthesis of this compound involves careful control of reaction conditions and thorough purification. The use of stoichiometric amounts of the reactants is typical, although a slight excess of p-nitrophenol may sometimes be employed to ensure complete conversion of the carboxylic acid.

The primary challenge in purification is the removal of the DCU byproduct and any unreacted starting materials. After filtering off the precipitated DCU, the filtrate is typically washed sequentially with an aqueous base (like sodium bicarbonate solution) to remove unreacted p-nitrophenol and any remaining acidic starting material, followed by a wash with a dilute acid and then water or brine. The final product is then obtained by crystallization from a suitable solvent system, such as ethyl acetate/hexane, which helps in removing any residual DCU and other impurities. The purity of the final this compound can be assessed by techniques such as TLC, melting point determination, and NMR spectroscopy.

Stereochemical Preservation during the Synthesis of this compound

A paramount concern in the synthesis of any chiral amino acid derivative for peptide synthesis is the preservation of its stereochemical integrity. Epimerization, the change in configuration at the α-carbon, is a significant risk, particularly during the carboxyl group activation step. nih.govresearchgate.net

The mechanism of racemization for N-acyl protected amino acids, such as Z-D-Lys(Boc)-OH, often proceeds through the formation of an oxazol-5(4H)-one intermediate. thieme-connect.de The activation of the carboxyl group by DCC facilitates the cyclization to form the oxazolone (B7731731). The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers.

Several strategies are employed to suppress this side reaction:

Use of Additives: The addition of nucleophilic reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a highly effective method to minimize racemization. peptide.comorgsyn.org These additives react with the O-acylisourea intermediate faster than it can cyclize to the oxazolone. They form their respective active esters (e.g., OBt esters), which are less prone to racemization and are still sufficiently reactive for the desired esterification with p-nitrophenol.

Control of Base: The presence of a strong base can accelerate racemization by promoting the abstraction of the α-proton from the oxazolone. Therefore, the choice of base and its concentration must be carefully managed. In the DCC/p-nitrophenol method, an external base is not typically required, which helps to maintain stereochemical purity.

Reaction Temperature: Lowering the reaction temperature can slow down the rate of both the desired reaction and the undesired epimerization. Performing the initial activation at 0°C is a common practice.

By employing these strategies, particularly the inclusion of an additive like HOBt, the synthesis of this compound can be achieved with a high degree of stereochemical purity, ensuring its suitability for the synthesis of optically pure peptides. researchgate.net

FactorInfluence on StereochemistryMitigation Strategy
Activation Method Carbodiimide (B86325) activation can lead to oxazolone formation. thieme-connect.deUse of coupling additives.
Coupling Additives HOBt, HOAt, or OxymaPure intercept the reactive intermediate, forming less racemization-prone active esters. peptide.comorgsyn.orgAdd ~1 equivalent of the additive to the reaction mixture.
Base Tertiary amines can promote enolization of the oxazolone intermediate. thieme-connect.deAvoid the use of strong, non-nucleophilic bases.
Temperature Higher temperatures can increase the rate of epimerization.Conduct the activation step at low temperatures (e.g., 0°C).

Applications of Z D Lys Boc Onp in Advanced Peptide Synthesis

Utilization in Solution-Phase Peptide Synthesis.

Solution-phase peptide synthesis (SPPS), a classical approach to peptide assembly, offers advantages for large-scale production and the synthesis of complex peptide segments. google.com Z-D-Lys(Boc)-ONp is particularly well-suited for this method due to the stability of its protecting groups and the reactivity of its activated ester.

Segment condensation is a powerful strategy in solution-phase synthesis where pre-synthesized peptide fragments are coupled together. google.com This approach minimizes the number of repetitive coupling and deprotection steps, thereby reducing the potential for side reactions and simplifying purification. The activated p-nitrophenyl ester of this compound facilitates the formation of a peptide bond with the N-terminal amino group of another peptide fragment.

The Z-group on the α-amino position provides robust protection during the coupling reaction and can be selectively removed under specific conditions, such as hydrogenation, without affecting the acid-labile Boc group on the lysine (B10760008) side chain. google.com This differential stability is crucial for directing the condensation reaction to the desired site. For instance, in the synthesis of a larger peptide, a fragment containing a C-terminal this compound can be reliably coupled to a fragment with a free N-terminal amine.

The total synthesis of complex peptides, such as the antibiotic gramicidin (B1672133) S and its analogues, often involves a combination of solution-phase and solid-phase techniques. thieme-connect.denih.govnih.govwikipedia.org In solution-phase approaches to such molecules, derivatives like Z-D-Lys(Boc)-OH are fundamental building blocks. medchemexpress.com While direct use of the ONp ester is less commonly detailed in readily available literature for these specific total syntheses, the underlying principles of using activated esters and orthogonal protecting groups are central.

For example, in the synthesis of octreotide, a complex octapeptide, a strategy involving the coupling of tripeptide and dipeptide segments is employed. google.com A similar logic would apply where a fragment terminating in this compound could be synthesized and then coupled to another peptide segment in solution. The activated ester ensures efficient coupling, while the Z and Boc groups provide the necessary orthogonal protection for subsequent synthetic steps. The synthesis of dynorphin (B1627789) A analogues has also utilized lysine derivatives with Boc side-chain protection in fragment condensation strategies. nih.gov

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the rapid and automated synthesis of peptides. bachem.com this compound, while primarily an activated amino acid for solution-phase, can also find utility within certain SPPS frameworks, particularly those that deviate from the standard Fmoc/tBu strategy.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical SPPS method where the Nα-amino group is temporarily protected by the acid-labile Boc group, and side chains are protected by groups that are cleaved by strong acids like hydrogen fluoride (B91410) (HF), such as benzyl (B1604629) (Bzl) ethers and esters. iris-biotech.depeptide.com In this context, the Z group of this compound can be considered a type of benzyl-based protection, removable by strong acid or hydrogenation.

While less common than using pre-loaded resins or standard coupling reagents, one could envision a scenario where this compound is coupled to the resin-bound peptide in the final step. More practically, the parent compound Z-D-Lys(Boc)-OH is a more conventional building block in Boc-SPPS. The Boc group on the lysine side-chain is compatible with the Boc/Bzl strategy, as it is also removed during the final cleavage from the resin with strong acid. peptide.compeptide.com

Orthogonality in protecting groups is a fundamental concept in SPPS, allowing for the selective deprotection of one group in the presence of others. biosynth.comiris-biotech.de The protecting groups of this compound (Z and Boc) exhibit a degree of orthogonality. The Z group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and to the basic conditions used to remove Fmoc groups (e.g., piperidine). peptide.comissuu.com It is typically removed by hydrogenolysis. issuu.com Conversely, the Boc group is stable to the conditions used for Z-group removal.

This orthogonality allows for the selective deprotection of the lysine side chain. For instance, in a peptide synthesized with an N-terminal Z group and a Lys(Boc) residue, the Boc group could be removed with TFA to allow for specific modification of the lysine side chain, such as branching or labeling, while the N-terminus remains protected by the Z group. sigmaaldrich.com This strategy is particularly valuable in the synthesis of complex, modified peptides where site-specific chemistry is required.

Protecting GroupTypical Deprotection ConditionStability to Other Conditions
Z (Benzyloxycarbonyl) H₂/Pd, HBr/AcOH, Na/NH₃Stable to TFA and piperidine
Boc (tert-butyloxycarbonyl) TFA, HClStable to H₂/Pd and piperidine
ONp (p-nitrophenyl ester) Aminolysis (coupling)Not a protecting group

This table illustrates the differential lability of the protecting groups associated with this compound, which is the basis for its utility in orthogonal synthesis schemes.

Formation of Amide Bonds with Challenging Amine Nucleophiles.

The formation of amide bonds can be difficult when the amine nucleophile is sterically hindered or has low reactivity (i.e., it is electron-deficient). nih.gov In such cases, highly activated carboxylic acid derivatives are required to drive the reaction to completion. The p-nitrophenyl ester of this compound is a moderately activated ester. While more reactive coupling reagents like carbodiimides (e.g., DCC, EDC) combined with additives (e.g., HOBt) or uronium/phosphonium salts (e.g., HBTU, PyBOP) are often the first choice for difficult couplings, activated esters like ONp esters provide a pre-activated, stable, and often crystalline compound that can be used in stoichiometric amounts without the need for additional coupling reagents. uantwerpen.bemasterorganicchemistry.com

The use of this compound can be advantageous in solution-phase synthesis where the amine component is particularly precious or prone to side reactions under harsher activation conditions. The reaction proceeds cleanly, often requiring only gentle heating or extended reaction times to achieve good yields, with the p-nitrophenol byproduct being easily removed during workup.

Stereochemical Aspects and the D Configuration of Lysine in Peptide Research

Importance of D-Amino Acids in Peptide Architecture Research

The use of D-amino acids in peptide design offers several distinct advantages over their L-counterparts. A primary benefit is the enhanced stability of the resulting peptides against enzymatic degradation. nih.govmdpi.com Most proteases are stereospecific for L-amino acids, meaning that peptides containing D-amino acids are less susceptible to cleavage, leading to a longer half-life in biological systems. mdpi.com This increased stability is a critical attribute for the development of peptide-based therapeutics.

Furthermore, the introduction of a D-amino acid at a specific position in a peptide sequence can induce significant conformational changes. mdpi.com These changes can be harnessed to create peptides with well-defined three-dimensional structures, such as β-turns or specific helical twists, which may be essential for biological activity. mdpi.com The defined stereochemistry of a D-amino acid can act as a "conformational constraint," forcing the peptide backbone into a particular orientation that might not be accessible with only L-amino acids. mdpi.com This control over peptide architecture is fundamental in designing molecules with high affinity and specificity for their biological targets.

Preservation of Stereochemical Integrity During Coupling Reactions Involving Z-D-Lys(Boc)-ONp

A critical challenge in peptide synthesis is the prevention of racemization or epimerization at the α-carbon of the amino acid being coupled. Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric peptides with potentially different biological activities and purities. The chemical structure of this compound is designed to minimize this risk.

The Nα-benzyloxycarbonyl (Z) and Nε-tert-butoxycarbonyl (Boc) protecting groups are both urethane-type protecting groups. A key characteristic of urethane-protected amino acids is their high resistance to racemization during coupling reactions. nih.govmdpi.com The mechanism of racemization often involves the formation of a planar oxazolone (B7731731) intermediate, which is facilitated by electron-withdrawing Nα-acyl groups. However, the lone pair of electrons on the nitrogen atom of the urethane (B1682113) group is delocalized into the carbonyl group, making it less likely to participate in the formation of the oxazolone ring. This electronic effect significantly suppresses the potential for epimerization.

The p-nitrophenyl (ONp) ester at the C-terminus of this compound serves as an activated ester. researchgate.netissuu.com Activated esters are moderately reactive, allowing for a controlled and efficient coupling reaction with the free amino group of the growing peptide chain under relatively mild conditions. bachem.com This controlled reactivity, combined with the racemization-suppressing nature of the Z and Boc protecting groups, ensures that the D-configuration of the lysine (B10760008) residue is preserved with high fidelity during the peptide bond formation. While specific quantitative data on the epimerization of this compound during coupling are not extensively detailed in the literature, the well-established principles of peptide chemistry strongly support its use for the stereospecific incorporation of D-lysine.

Table 1: Key Features of this compound for Stereochemical Control

ComponentFunctionContribution to Stereochemical Integrity
D-Configuration Introduces a non-native stereocenterAllows for the design of peptides with unique conformations and enhanced stability.
Z-group (Nα) Urethane-type protecting groupSuppresses racemization by inhibiting the formation of an oxazolone intermediate.
Boc-group (Nε) Urethane-type protecting groupProtects the side-chain amine from unwanted reactions.
ONp-ester (C-terminus) Activated esterFacilitates a controlled coupling reaction under mild conditions, minimizing side reactions including epimerization.

Research into the Impact of D-Lysine Residues on Peptide Conformational Space

Research on antimicrobial peptides has shown that substituting L-lysine with D-lysine can lead to a progressive loss of helical secondary structure. nih.govmdpi.com In one study, a series of diastereomeric analogs of a hybrid antimicrobial peptide were synthesized with an increasing number of D-lysine substitutions. CD spectroscopy revealed that as the number of D-lysine residues increased, the α-helical content of the peptides decreased. mdpi.com This disruption of the helical structure was also correlated with a significant reduction in toxicity towards eukaryotic cells, while maintaining antimicrobial activity. nih.govmdpi.com

Table 2: Illustrative Impact of D-Lysine Substitution on Helical Content

Peptide AnalogNumber of D-Lysine SubstitutionsHelical Content (%)*
Parent Peptide (all L-amino acids)065
Analog 1255
Analog 2345
Analog 3520

*Note: The helical content percentages are illustrative and based on findings reported in the literature where D-amino acid substitutions lead to a decrease in helicity. mdpi.com The exact values depend on the specific peptide sequence and the experimental conditions.

Z D Lys Boc Onp in the Research and Development of Peptide Analogues and Peptidomimetics

Synthetic Design and Preparation of Modified Lysine-Containing Peptides

The design of synthetic peptides often requires the incorporation of amino acids with specific protecting groups that can be removed under different conditions, a concept known as orthogonal protection. sigmaaldrich.com Z-D-Lys(Boc)-ONp is an exemplary reagent in this context. It features three key functional components whose reactivity is precisely controlled by the selection of reagents.

The p-nitrophenyl (ONp) ester is an activated carboxyl group. This activation facilitates the nucleophilic attack by the free amino group of another amino acid or peptide, allowing for the efficient formation of a peptide bond under mild conditions, often used in solution-phase synthesis. nih.govgoogle.com

The two amine-protecting groups, Benzyloxycarbonyl (Z) on the α-amine and tert-butyloxycarbonyl (Boc) on the ε-side-chain amine, are stable under different conditions. issuu.com The Z-group is labile to catalytic hydrogenation, while the Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA). issuu.compeptide.com This orthogonality is fundamental to its application in synthetic design. A peptide chain can be elongated from the α-amino group after hydrogenation to remove the Z-group, while the ε-amino group of the lysine (B10760008) side chain remains protected by the Boc group. This side-chain amine can be deprotected at a later, desired stage of the synthesis for further modification.

Table 1: Properties of Protecting and Activating Groups in this compound

Group Abbreviation Location Function Common Cleavage Condition Stable To
Benzyloxycarbonyl Z α-Amino Group N-terminal Protection Catalytic Hydrogenation (e.g., H₂/Pd-C) Acid (TFA), mild base
tert-Butyloxycarbonyl Boc ε-Amino Group Side-Chain Protection Acidolysis (e.g., Trifluoroacetic Acid, TFA) Hydrogenation, mild base (piperidine)

This strategic combination allows for the synthesis of peptides where the D-lysine residue is incorporated for specific structural or functional purposes, and its side chain is reserved for subsequent modifications such as labeling or branching.

Introduction of D-Lysine into Cyclic Peptide Frameworks for Structural Studies

Cyclic peptides are of significant interest in drug discovery due to their enhanced metabolic stability and constrained conformation, which can lead to high receptor affinity and selectivity. nih.gov The introduction of D-amino acids is a well-established strategy to induce specific turns (e.g., β-turns) in the peptide backbone, thereby stabilizing a desired bioactive conformation. nih.govmdpi.com

The use of this compound allows for the precise insertion of a D-lysine residue into a linear peptide precursor. Following the assembly of the linear peptide, cyclization can be performed. This can be achieved in several ways, including:

Head-to-tail cyclization: Forming a peptide bond between the N-terminus and the C-terminus of the linear precursor.

Side-chain cyclization: Utilizing the lysine side chain to form a lactam bridge. In this approach, after the linear peptide is synthesized, the Boc group on the D-lysine side chain is removed, and the now-free ε-amino group is coupled with a free carboxyl group (e.g., the C-terminus or the side chain of an acidic amino acid like Asp or Glu) elsewhere in the peptide. thieme-connect.de

The presence of the D-lysine residue influences the resulting three-dimensional structure of the cyclic peptide. Researchers utilize this to conduct detailed structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling. mdpi.comnih.gov These studies aim to elucidate the precise conformation of the cyclic peptide, understand how the D-lysine residue stabilizes specific structural motifs, and correlate these structural features with biological activity. For instance, replacing an L-amino acid with its D-enantiomer can shift the orientation of key pharmacophoric side chains, leading to altered binding interactions with a biological target. mdpi.com

Preparation of Branched Peptides Utilizing the Lysine Side Chain of this compound

Branched peptides, where one or more peptide chains are attached to the side chain of an amino acid in a central peptide scaffold, are used to create mimics of natural protein domains, develop vaccine candidates, and enhance the properties of therapeutic peptides. nih.gov The lysine residue, with its side-chain amino group, is an ideal branching point. merel.si

The orthogonal protecting groups of this compound make it a suitable building block for the convergent synthesis of branched peptides. The synthetic methodology can be outlined as follows:

Main Chain Elongation: The primary peptide chain is synthesized, typically on a solid support.

Incorporation of Branching Point: Z-D-Lys(Boc)-OH is activated and coupled to the N-terminus of the resin-bound peptide.

Main Chain Continuation: The Z-group on the α-amine of the newly added D-lysine is selectively removed by hydrogenation. The main peptide chain is then further elongated from this position. Throughout this process, the Boc group on the lysine side chain remains in place, protecting the future branch point.

Side-Chain Deprotection: Once the main chain is complete, the N-terminus is typically protected (e.g., with an Acetyl group). The resin-bound peptide is then treated with an acid, such as TFA, to remove the Boc group from the lysine side chain, exposing the ε-amino group. sigmaaldrich.com

Branch Synthesis: A second peptide chain is then assembled, starting from the newly deprotected lysine side-chain amine.

Cleavage and Purification: Finally, the completed branched peptide is cleaved from the solid support and purified.

This stepwise approach, enabled by the differential stability of the Z and Boc groups, provides complete control over the sequence of both the main chain and the branch, allowing for the creation of well-defined, unsymmetrically branched peptide structures.

Research Applications as a Precursor for Advanced Bioconjugation Reagents (Focus on synthetic methodology)

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid. Lysine residues are frequently used for conjugation due to the reactivity of their side-chain ε-amino group. this compound can be used to synthesize peptides that are destined for conjugation, where the lysine side chain acts as a specific attachment point or "handle."

The synthetic methodology involves first using this compound (or its corresponding acid) in a standard peptide synthesis protocol to build the desired peptide sequence. After the peptide is synthesized and purified, the Boc group on the D-lysine side chain is quantitatively removed with acid (TFA). This unmasks a single, uniquely reactive primary amine on the peptide.

This free ε-amino group serves as a nucleophile that can be targeted with a variety of electrophilic reagents to attach different functional moieties. The choice of reagent depends on the desired application:

Fluorescent Labeling: An N-hydroxysuccinimide (NHS) ester of a fluorophore (e.g., fluorescein-NHS) can be reacted with the lysine amine to create a fluorescently tagged peptide for use in cellular imaging or binding assays.

Biotinylation: Reagents like Biotin-NHS allow for the attachment of biotin, which can then be used for affinity purification or detection with streptavidin-based systems.

Drug Conjugation: Small molecule drugs or toxins can be coupled to the peptide, for example, in the development of peptide-drug conjugates for targeted delivery.

Crosslinking: Bifunctional crosslinkers can be attached to the lysine side chain to study peptide-protein interactions or to create multimeric peptide constructs.

The key to the methodology is the selective deprotection of a single site on the peptide, which allows for a controlled, site-specific conjugation reaction, yielding a homogenous product. This is critical for ensuring the consistency and reliability of the final bioconjugated molecule in research and therapeutic applications.

Table 2: List of Mentioned Compounds

Abbreviation Full Compound Name
This compound N-α-Benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-D-lysine p-nitrophenyl ester
Z-D-Lys(Boc)-OH N-α-Benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-D-lysine
Boc tert-Butyloxycarbonyl
Z Benzyloxycarbonyl
ONp p-Nitrophenyl ester
TFA Trifluoroacetic acid
Fmoc Fluorenylmethyloxycarbonyl
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl
D-Lys D-Lysine
Asp Aspartic acid
Glu Glutamic acid
NMR Nuclear Magnetic Resonance
NHS N-hydroxysuccinimide

Mechanistic and Kinetic Investigations of Z D Lys Boc Onp Coupling Reactions

Kinetic Studies of Aminolysis Reactions Involving Z-D-Lys(Boc)-ONp

Kinetic studies on the aminolysis of p-nitrophenyl esters, including those of protected amino acids, have been extensively conducted. The reaction generally follows second-order kinetics, being first order with respect to both the active ester and the amine component. rsc.orgfrontiersin.org The rate of aminolysis can be conveniently monitored spectrophotometrically by measuring the formation of the p-nitrophenolate ion. beilstein-journals.org

The rate-limiting step in these coupling reactions is generally considered to be the peptide bond formation step itself, involving the attack of the amine on the active ester. nih.gov The kinetics can be complex, and in some solvent systems, the rate equation may include a term that is second order in the amine concentration, suggesting a mechanism where a second amine molecule acts as a base to facilitate the reaction. rsc.org

Table 1: Representative Second-Order Rate Constants for Aminolysis of p-Nitrophenyl Esters

Active Ester Amine Nucleophile Solvent Second-Order Rate Constant
p-Nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate D-Glucosamine Aqueous Buffer 6.1 M⁻¹min⁻¹ beilstein-journals.org
p-Nitrophenyl Thioester Glycosylamine Not Specified 0.0071 M⁻¹s⁻¹ frontiersin.org
p-Nitrophenyl Acetate (B1210297) n-Butylamine Diethyl Ether k₁ (rate dependent on [Amine]) and k₂ (rate dependent on [Amine]²) components observed rsc.org
p-Nitrophenyl Acetate n-Butylamine Acetonitrile (B52724) Obeys simple second-order kinetics rsc.org

Influence of Solvent Systems and Catalytic Additives on Coupling Efficiency

The choice of solvent significantly impacts the efficiency of coupling reactions involving this compound. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are commonly employed in peptide synthesis. sci-hub.sechemrxiv.org These solvents are generally good at solvating the reacting species, which can lead to higher reaction rates compared to nonpolar solvents. sci-hub.se However, the effect of the solvent can be complex and depends on the specific type of active ester. For instance, while p-nitrophenyl esters often react faster in polar solvents, other active esters, like 2-pyridyl esters, can be more reactive in nonpolar solvents such as dichloromethane (B109758). sci-hub.se

The presence of water in the solvent is a critical consideration. While anhydrous conditions are generally preferred to minimize hydrolysis of the active ester, a minimal amount of water can sometimes be necessary for the formation of the active ester in situ, particularly when using coupling reagents like HOBt. rsc.org However, excessive water will lead to the hydrolysis of the p-nitrophenyl ester, reducing the yield of the desired peptide. rsc.orgnih.gov

Catalytic additives can also be employed to enhance the rate and efficiency of coupling reactions. While the aminolysis of p-nitrophenyl esters can proceed without a catalyst, certain additives can accelerate the reaction. For example, weak acids like acetic acid have been shown to catalyze the aminolysis of some active esters. annualreviews.org More complex catalytic systems, such as those involving cyclodextrins, have also been investigated for their ability to catalyze the aminolysis of p-nitrophenyl esters by bringing the reactants into close proximity within the cyclodextrin (B1172386) cavity. cdnsciencepub.comacs.org In some cases, 2-pyridones have been shown to be effective catalysts for the aminolysis of p-nitrophenyl acetate. researchgate.net

Table 2: Effect of Solvent on Peptide Coupling Reactions

Solvent General Effect on p-Nitrophenyl Ester Aminolysis Reference
Dimethylformamide (DMF) Generally promotes higher reaction rates due to its polar aprotic nature. sci-hub.se sci-hub.se
Acetonitrile A polar aprotic solvent that can lead to simplified, second-order kinetics compared to less polar solvents. rsc.org rsc.org
Dichloromethane (DCM) A nonpolar solvent where p-nitrophenyl esters may show lower reactivity compared to other active esters. sci-hub.se sci-hub.se
Diethyl Ether A nonpolar solvent where complex kinetics with a second-order dependence on amine concentration can be observed. rsc.org rsc.org

Analysis of Side Reactions and Strategies for Their Mitigation in Active Ester Couplings

Racemization, or the loss of stereochemical integrity at the chiral α-carbon of the amino acid, is a major concern in peptide synthesis. highfine.com For this compound, this would involve the conversion of the D-isomer to a mixture of D- and L-isomers. Racemization can occur through two primary mechanisms: direct enolization and the formation of a 5(4H)-oxazolone (azlactone) intermediate. highfine.comrsc.orgmdpi.com

The oxazolone (B7731731) mechanism is generally considered the predominant pathway for racemization during peptide bond formation. mdpi.com This involves the intramolecular cyclization of the activated amino acid to form the oxazolone, which can then be deprotonated at the α-carbon by a base. Reprotonation can occur from either face, leading to racemization. rsc.orgacs.org

The presence of the benzyloxycarbonyl (Z) group, a urethane-type protecting group, on the α-amino group of this compound significantly suppresses racemization via the oxazolone pathway. rsc.org Urethane-type protecting groups are less prone to forming oxazolones compared to acyl-type protecting groups. rsc.org However, racemization is not completely eliminated and can still occur, particularly in the presence of strong bases or at elevated temperatures. highfine.comrsc.org The use of hindered organic bases like N,N-diisopropylethylamine (DIEA) can help to mitigate base-catalyzed racemization. highfine.com

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used to suppress racemization. mdpi.comwikipedia.org These additives can react with the activated ester to form a new, less racemization-prone active ester intermediate. mdpi.comwikipedia.org

Besides racemization, other side reactions can lead to the formation of undesired byproducts. One common side reaction is the hydrolysis of the p-nitrophenyl ester by residual water in the reaction mixture, which leads to the formation of the corresponding carboxylic acid (Z-D-Lys(Boc)-OH) and reduces the amount of active ester available for coupling. rsc.org

Another potential byproduct can arise from the protecting groups themselves. The tert-butyloxycarbonyl (Boc) group is acid-labile and is generally stable under the conditions of peptide coupling. highfine.comjk-sci.com However, if acidic conditions are inadvertently introduced, premature cleavage of the Boc group can occur, leading to the formation of a tert-butyl cation. acsgcipr.org This cation can then alkylate nucleophilic sites on the peptide, such as the side chains of tryptophan or methionine. acsgcipr.org

The benzyloxycarbonyl (Z) group is typically removed by hydrogenolysis. total-synthesis.com During this deprotection step, incomplete reaction or side reactions can lead to byproducts. Furthermore, if strong acids are used for other deprotection steps in the synthesis, the Z group can also be cleaved, potentially leading to benzyl (B1604629) cation-related side products. total-synthesis.com

Strategies to mitigate these side reactions include careful control of reaction conditions (temperature, pH), thorough drying of solvents and reagents to minimize hydrolysis, the use of appropriate scavengers during deprotection steps to trap reactive intermediates like carbocations, and the selection of optimized coupling reagents and additives. rsc.orgacsgcipr.orgsigmaaldrich.com

Table of Compounds

Compound Name Abbreviation
Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine p-nitrophenyl ester This compound
Dimethylformamide DMF
1-Hydroxybenzotriazole HOBt
1-Hydroxy-7-azabenzotriazole HOAt
N,N-Diisopropylethylamine DIEA
Benzyloxycarbonyl Z
Tert-butyloxycarbonyl Boc
p-Nitrophenol
p-Nitrophenyl acetate
D-Glucosamine
Acetonitrile
Dichloromethane DCM
Diethyl Ether
Acetic Acid
2-Pyridone
Cyclodextrin
Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine Z-D-Lys(Boc)-OH
Tryptophan

Comparative Analysis with Alternative Activated Lysine Derivatives and Coupling Reagents

Comparison with Other Activated Lysine (B10760008) Esters (e.g., N-Hydroxysuccinimide esters, Pentafluorophenyl esters)

The activation of the carboxylic acid group of an amino acid is a critical step to facilitate the formation of a peptide bond. bachem.com Z-D-Lys(Boc)-ONp features a p-nitrophenyl (ONp) ester, which is one of several types of "activated esters" used in peptide synthesis. chemicalbook.comspbu.ru Other prominent examples include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (Pfp) esters. nih.govnih.gov

N-Hydroxysuccinimide esters are widely used due to their high reactivity and the water-soluble nature of the N-hydroxysuccinimide byproduct, which simplifies purification. chemicalbook.comnih.govgoogle.com They react efficiently with primary amines under physiological to slightly alkaline conditions to form stable amide bonds. thermofisher.com However, NHS esters are susceptible to hydrolysis, especially at higher pH, which can reduce coupling efficiency. thermofisher.comwikipedia.org

Pentafluorophenyl esters are known for their high reactivity, often exceeding that of ONp esters, and their increased stability towards spontaneous hydrolysis compared to NHS esters. nih.govwikipedia.orgnih.gov This enhanced stability can be advantageous in complex syntheses or when using automated synthesizers where reagents may be stored in solution for extended periods. thieme-connect.com Kinetic studies have shown that the relative coupling speed of Pfp esters is significantly higher than that of ONp esters. highfine.com The use of pre-formed Pfp esters also avoids exposing the growing peptide chain to the activating reagent, which can help minimize side reactions. nih.gov

The p-nitrophenyl ester of this compound offers a balance of reactivity and stability. peptide.com While generally less reactive than Pfp esters, ONp esters are often crystalline and stable for storage. chemicalbook.com The choice between these activated esters often depends on the specific requirements of the synthesis, such as the desired reaction rate, the need for stability against hydrolysis, and the purification strategy for removing the leaving group (p-nitrophenol, N-hydroxysuccinimide, or pentafluorophenol).

Interactive Data Table: Comparison of Activated Lysine Esters

FeatureThis compoundLysine N-Hydroxysuccinimide EsterLysine Pentafluorophenyl Ester
Leaving Group p-NitrophenolN-HydroxysuccinimidePentafluorophenol
Relative Reactivity ModerateHighVery High highfine.com
Stability to Hydrolysis ModerateLower thermofisher.comwikipedia.orgHigher wikipedia.orgnih.gov
Byproduct Removal Extraction or ChromatographyWater-soluble, easy removal chemicalbook.comExtraction or Chromatography
Key Advantage Crystalline and stable for storage chemicalbook.comWater-soluble byproduct chemicalbook.comnih.govHigh reactivity and stability nih.govthieme-connect.com

Comparative Study with Carbodiimide-Mediated Coupling Methodologies

Instead of using pre-activated esters, peptide bonds can be formed by in situ activation of the carboxylic acid using coupling reagents, most notably carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). peptide.cominterchim.fr

The carbodiimide (B86325) method involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.orgnih.gov This intermediate can then react with an amine to form the desired amide bond. wikipedia.org However, this intermediate is unstable and can undergo side reactions. One major side reaction is the rearrangement to an unreactive N-acylurea, which terminates the coupling reaction and can complicate purification. bachem.compeptide.com Another possibility is the reaction of the O-acylisourea with another molecule of the carboxylic acid to form a symmetric anhydride, which then acts as the acylating agent. wikipedia.org

To suppress side reactions like N-acylurea formation and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included in carbodiimide-mediated couplings. wikipedia.orgtandfonline.comgoogle.com These additives react with the O-acylisourea intermediate to form a more stable and selective activated ester in situ. peptide.comnih.gov

The primary advantage of using a pre-activated ester like this compound is the avoidance of the coupling reagent and its associated side products in the reaction mixture with the peptide. nih.gov This can lead to cleaner reactions and simpler purification. The reaction with this compound proceeds directly via nucleophilic attack of the amine on the activated ester. In contrast, carbodiimide methods, even with additives, involve a more complex reaction milieu with multiple reactive species. iris-biotech.de However, carbodiimide reagents are versatile and widely applicable, whereas the synthesis of specific activated esters for every amino acid can be more labor-intensive. interchim.fr

Interactive Data Table: this compound vs. Carbodiimide Coupling

FeatureThis compound (Pre-activated Ester)Carbodiimide-Mediated Coupling (e.g., DCC, EDC)
Activation Method Pre-formed stable esterIn situ activation of carboxylic acid peptide.com
Primary Reactive Intermediate p-Nitrophenyl esterO-acylisourea peptide.comwikipedia.org
Common Side Reactions Minimal during couplingN-acylurea formation, racemization bachem.compeptide.com
Need for Additives Generally not requiredOften requires additives (e.g., HOBt, NHS) to suppress side reactions wikipedia.orggoogle.com
Byproducts p-NitrophenolSubstituted urea (B33335) (e.g., DCU, a precipitate) iris-biotech.de
Purification Generally simplerCan be complicated by urea and N-acylurea byproducts peptide.com

Evaluation of Advantages and Limitations of this compound in Specific Synthetic Contexts

The utility of this compound is highly dependent on the specific synthetic strategy.

Advantages:

Reduced Side Reactions: By using a pre-activated, purified ester, the risks of side reactions associated with in situ activation, such as N-acylurea formation, are eliminated. nih.gov This is particularly beneficial in solution-phase synthesis where purification can be challenging.

Predictable Reactivity: The reactivity of the ONp ester is well-characterized, allowing for controlled coupling reactions.

Orthogonality: The Z and Boc protecting groups are orthogonal to each other and to many other protecting groups, allowing for selective deprotection schemes. The Z group is typically removed by hydrogenolysis, while the Boc group is removed by acidolysis (e.g., with TFA). peptide.com

Limitations:

Moderate Reactivity: The moderate reactivity of the ONp ester compared to Pfp esters or phosphonium/aminium salt-based reagents (like HBTU or HATU) can be a disadvantage when coupling sterically hindered amino acids or in solid-phase peptide synthesis (SPPS) where rapid and highly efficient couplings are desired. highfine.comiris-biotech.de

Solution-Phase Preference: While usable in SPPS, activated esters like ONp esters are often favored in solution-phase synthesis. Modern SPPS protocols frequently rely on more potent in situ coupling reagents to drive reactions to completion quickly. psu.eduamericanpeptidesociety.org

Byproduct Color: The p-nitrophenol byproduct is yellow, which can sometimes interfere with colorimetric monitoring of the reaction progress, although it can also be used to visually track the reaction.

In the context of synthesizing a complex peptide with multiple lysine residues requiring differential modification, the use of a pre-activated lysine derivative might be less flexible than an in situ approach where different protecting groups can be more easily incorporated. However, for the straightforward incorporation of a D-lysine residue with standard Z and Boc protection, this compound provides a reliable and clean method.

Orthogonal Protecting Group Alternatives for Lysine Residues in Peptide Synthesis (e.g., Fmoc, Aloc, Dde, Trt)

The choice of protecting groups is crucial for complex peptide synthesis, especially when site-specific modifications of lysine side chains are required. iris-biotech.de The Z/Boc protection scheme of this compound is just one of many possibilities. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups on the peptide. iris-biotech.dersc.org

Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile group, typically removed with piperidine. iris-biotech.de It is the cornerstone of the most common SPPS strategy (Fmoc/tBu). rsc.org A Boc-Lys(Fmoc)-OH derivative allows the selective deprotection of the lysine side chain on-resin to attach labels or build branched peptides, while the rest of the peptide remains protected by acid-labile groups. peptide.com

Aloc (Allyloxycarbonyl): This group is removed by palladium-catalyzed cleavage under neutral conditions. peptide.com This provides an additional layer of orthogonality, as it is stable to both the acidic conditions used to cleave Boc and Trt groups and the basic conditions used to cleave Fmoc groups. peptide.com

Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is labile to hydrazine. peptide.comsigmaaldrich.com This allows for selective deprotection of the lysine side chain in the presence of both acid-labile (Boc, Trt) and base-labile (Fmoc) groups. sigmaaldrich.com This strategy is widely used for the synthesis of cyclic and branched peptides. sigmaaldrich.com

Trt (Trityl): This is a highly acid-labile group, more so than Boc. It can be removed with very mild acid (e.g., dilute TFA), allowing for its selective cleavage while Boc groups remain intact. iris-biotech.depeptide.com It is often used to protect the side chains of histidine, cysteine, asparagine, and glutamine. uci.edu

The Z and Boc groups on this compound offer a classic orthogonal set, with Z being removed by hydrogenolysis and Boc by acid. peptide.comchemsrc.com This is a robust combination, particularly in solution-phase synthesis. However, for the more common Fmoc-based SPPS, alternatives like Fmoc-Lys(Aloc)-OH or Fmoc-Lys(Dde)-OH provide the necessary orthogonality for on-resin side-chain manipulations.

Interactive Data Table: Orthogonal Protecting Groups for Lysine Side Chain

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocAcid (e.g., TFA) peptide.comFmoc, Z, Aloc, Dde
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine) iris-biotech.deBoc, Z, Aloc, Dde
AllyloxycarbonylAlocPd(0) catalyst (e.g., Pd(PPh₃)₄) peptide.comBoc, Z, Fmoc, Dde
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF iris-biotech.desigmaaldrich.comBoc, Z, Fmoc, Aloc
TritylTrtMild Acid (e.g., 1% TFA) iris-biotech.depeptide.comFmoc, Z, Aloc, Dde
BenzyloxycarbonylZHydrogenolysis (H₂/Pd) peptide.comBoc, Fmoc, Aloc, Dde

Q & A

Q. How should researchers handle discrepancies in this compound’s reported partition coefficients (logP)?

  • Methodological Answer : Re-measure logP using standardized shake-flask/HPLC methods:
  • Solvent System : Octanol-water (pre-saturated, 25°C).
  • Validation : Compare with computational models (e.g., ChemAxon).
    Report pH and ionic strength conditions to contextualize variations .

Data Analysis & Reporting

Q. What statistical approaches are appropriate for analyzing this compound’s reaction kinetics?

  • Methodological Answer : Fit time-course data to pseudo-first-order or Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals for rate constants. Use AIC/BIC to compare model fits and identify mechanistic pathways .

Q. How can researchers integrate contradictory findings about this compound’s stability in aqueous buffers?

  • Methodological Answer : Perform meta-analysis with stratification by:
  • Buffer Composition : Phosphate vs. Tris (amine interference).
  • pH Range : Test 4.0–7.4 to mimic physiological conditions.
    Use Cochrane’s Q-test to assess heterogeneity and publish raw datasets for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.